2-甲基乙酰乙酰辅酶A

描述

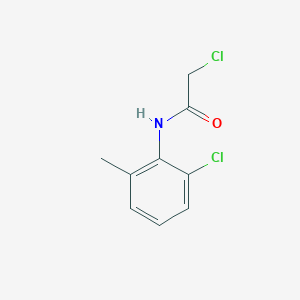

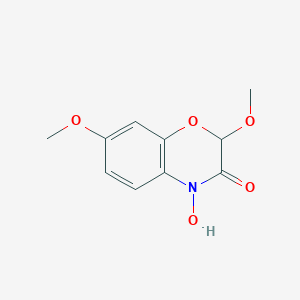

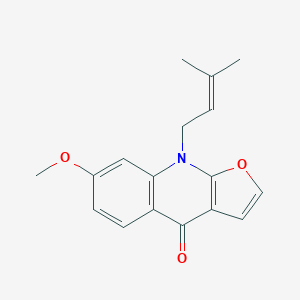

2-Methylacetoacetyl-CoA is an intermediate in the metabolism of isoleucine . It has a molecular formula of C26H42N7O18P3S and an average mass of 865.634 Da . It is also an intermediate in the catabolic pathway of isoleucine .

Synthesis Analysis

The mitochondrial enzyme 2-methylacetoacetyl-coenzyme A thiolase (MAT) is involved in the synthesis of 2-Methylacetoacetyl-coa. MAT not only acts in ketone body utilization (ketolysis) by catalyzing thiolytic cleavage of acetoacetyl-coenzyme A, but also catalyzes conversion of methylacetoacetyl-coenzyme A in isoleucine catabolism .Molecular Structure Analysis

The molecular structure of 2-Methylacetoacetyl-coa is complex, involving multiple functional groups and a large number of atoms . The active site of T2 indicates that the Phe325-Pro326 dipeptide near the catalytic cavity is responsible for the exclusive 2-methyl-branched substrate specificity .Chemical Reactions Analysis

2-Methylacetoacetyl-coa is involved in both ketone body metabolism and isoleucine catabolism. In the process, metabolites accumulate in MAT deficiency and can contribute to the diagnosis via abnormalities in urinary organic acids and blood acylcarnitines .科学研究应用

酶功能和遗传突变

2-甲基乙酰乙酰辅酶A在人类线粒体乙酰乙酰辅酶A硫酰酶(T2)的功能中起着至关重要的作用,这是代谢途径中的关键酶。T2在酮体的合成和降解以及2-甲基乙酰乙酰辅酶A的降解中起着重要作用。该酶是一个同源四聚体,其基因ACAT1已被广泛研究,与T2缺乏有关的突变。在各种人群中已经鉴定出T2基因中的80多种突变,每种突变的普遍性不同。了解这些突变对于诊断和管理与T2缺乏相关的代谢紊乱,如β-酮硫醇酰酶缺乏症,至关重要。

T2缺乏的临床表现

2-甲基乙酰乙酰辅酶A参与了T2缺乏的表现,这是一种代谢紊乱。大多数T2缺乏患者在6至36个月的年龄之间首次经历酮酸危机。T2缺乏的发作受到因素的影响,如感染、禁食和分解条件。症状的严重程度根据患者的基因型而异,有些人经历严重症状,而其他人则有较轻的形式。这种变异强调了了解2-甲基乙酰乙酰辅酶A在代谢过程中的作用的重要性。

代谢网络分析和白藜芦醇生物合成

2-甲基乙酰乙酰辅酶A在代谢网络研究中具有重要意义,特别是在白藜芦醇的生物合成中。在涉及葡萄内生真菌Alternaria sp. MG1的研究中,分析了2-甲基乙酰乙酰辅酶A转化为乙酰辅酶A的过程。这个过程对于合成丙酰辅酶A(白藜芦醇生物合成的前体)至关重要。研究表明,操纵涉及2-甲基乙酰乙酰辅酶A的代谢途径可以增强白藜芦醇的产量。例如,减少除白藜芦醇生物合成之外的途径中乙酰辅酶A的消耗导致其产量增加。这项研究突显了2-甲基乙酰乙酰辅酶A在生物技术应用中的潜力,特别是在天然化合物合成领域。

作用机制

The mechanism of action of 2-Methylacetoacetyl-coa involves the mitochondrial enzyme 2-methylacetoacetyl-coenzyme A thiolase (MAT). MAT not only acts in ketone body utilization (ketolysis) by catalyzing thiolytic cleavage of acetoacetyl-coenzyme A, but also catalyzes conversion of methylacetoacetyl-coenzyme A in isoleucine catabolism .

未来方向

属性

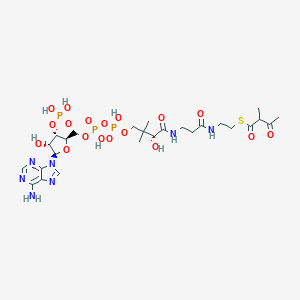

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNODHRSCRALBF-NQNBQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986160 | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylacetoacetyl-coa | |

CAS RN |

6712-01-2 | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6712-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)